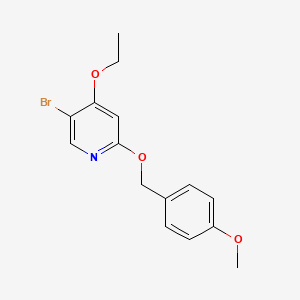
5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine
概要
説明
“5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” is a chemical compound with the molecular formula C15H16BrNO3 . It is a complex organic compound that contains bromine, ethoxy, and methoxybenzyl groups attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” can be represented by the InChI string:InChI=1S/C13H12BrNO2/c1-16-12-5-2-10 (3-6-12)9-17-13-7-4-11 (14)8-15-13/h2-8H,9H2,1H3 . The Canonical SMILES representation is COC1=CC=C (C=C1)COC2=NC=C (C=C2)Br . Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” is 294.14 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 293.00514 g/mol . The topological polar surface area is 31.4 Ų .科学的研究の応用
Photophysical and Photochemical Properties
Synthesis and Characterization : 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine derivatives have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These derivatives, particularly zinc(II) phthalocyanine compounds containing benzenesulfonamide groups, exhibit potential as photosensitizers for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Photodynamic Therapy Potential : The same class of compounds, due to their solubility, fluorescence, singlet oxygen production, and photostability, are considered potential candidates for photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Bromination and Tautomeric Structures
- Bromination of Pyridines : Research shows that bromination of pyridine derivatives, including those related to 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine, yields insights into tautomeric structures and their effects on bromination reactions (Kolder & Hertog, 2010).
Synthesis of Heterocyclic Compounds
- Regiospecific Allylic Bromination : The compound has been utilized in the synthesis of a series of heterocyclic compounds through regiospecific allylic bromination, demonstrating its role in heterocyclic synthesis (Martins, 2002).
Antiviral Activity
- Potential Antiviral Applications : Some derivatives of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine exhibit inhibitory activity against retrovirus replication, suggesting potential applications in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Nitration and Structural Influence
- Nitration of Pyridine Derivatives : Studies have investigated the nitration of pyridine-N-oxide derivatives containing bromine and ethoxy groups, contributing to the understanding of how various substituents influence nitration reactions (Hertog, Kolder, & Combe, 2010).
特性
IUPAC Name |
5-bromo-4-ethoxy-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-3-19-14-8-15(17-9-13(14)16)20-10-11-4-6-12(18-2)7-5-11/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVITBWJKSORBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1Br)OCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

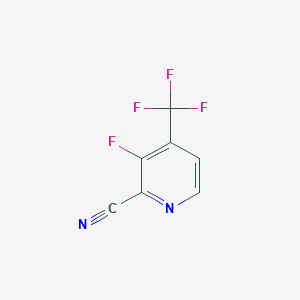
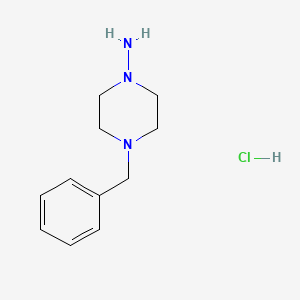
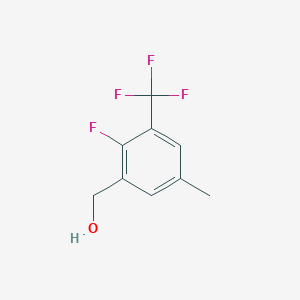

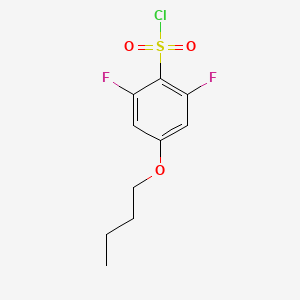
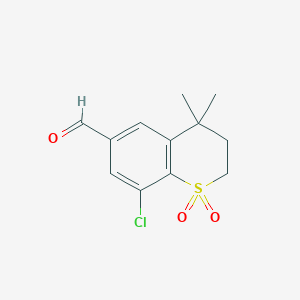
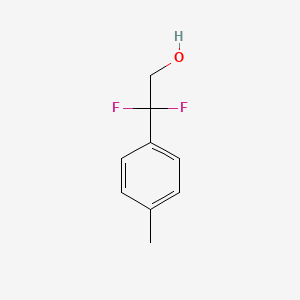
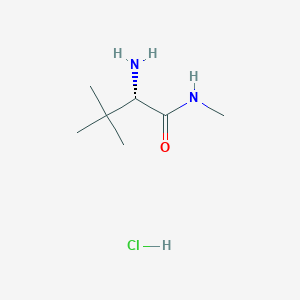
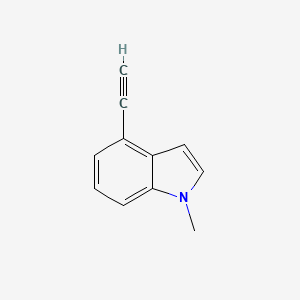
![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
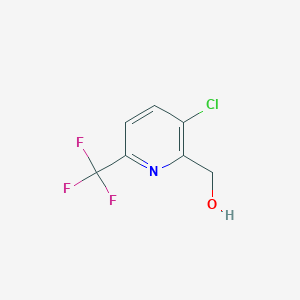
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)